molecular formula C7H7FOS B1334152 3-Fluoro-4-methoxythiophenol CAS No. 89818-27-9

3-Fluoro-4-methoxythiophenol

Cat. No.: B1334152
CAS No.: 89818-27-9
M. Wt: 158.2 g/mol
InChI Key: DBEUVLFLTXYXJF-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxythiophenol: is an organic compound with the molecular formula C7H7FOS It is a derivative of thiophenol, where the phenyl ring is substituted with a fluorine atom at the third position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxythiophenol typically involves the introduction of the fluorine and methoxy substituents onto the thiophenol ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated precursor is reacted with a methoxy-substituted thiophenol under controlled conditions. The reaction may require the use of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The compound is then purified using techniques such as distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and bases are used depending on the desired substitution.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-4-methoxythiophenol serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly valuable in developing drugs that target specific biological pathways. Research has demonstrated its potential in creating compounds with antibacterial properties, as seen in studies involving structure-activity relationship analyses that explore modifications to enhance efficacy against resistant bacterial strains .

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and coatings. These materials require enhanced chemical resistance and durability, making this compound an essential building block for innovative applications . Its self-assembled monolayers have been explored for use in electronic devices, showcasing its versatility in enhancing material properties .

Analytical Chemistry

This compound acts as a reagent in analytical chemistry, aiding in the detection and quantification of other compounds within complex mixtures. Its ability to form covalent bonds with thiols allows it to interact selectively with various analytes, enhancing the sensitivity and specificity of analytical methods .

Agricultural Chemistry

The compound finds applications in agricultural chemistry as well, contributing to the formulation of agrochemicals. It plays a role in developing effective pesticides and herbicides that are designed to be safer for the environment while maintaining efficacy against pests . This aspect is increasingly important as the agricultural sector seeks sustainable solutions.

Research in Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for creating new compounds with unique properties. Its functional groups allow for various chemical transformations, making it an essential component in synthesizing complex organic molecules .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Examples
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting specific pathwaysEffective against resistant bacteria
Material ScienceDevelopment of polymers and coatings with enhanced durabilityUsed in electronic device applications
Analytical ChemistryReagent for detecting and quantifying compoundsEnhances sensitivity in analytical methods
Agricultural ChemistryFormulation of safer pesticides and herbicidesContributes to environmentally friendly agrochemicals
Organic SynthesisBuilding block for creating new organic compoundsFacilitates synthesis of complex molecules

Case Study 1: Antibacterial Activity

A study focused on the antibacterial properties of derivatives related to this compound highlighted its effectiveness against Enterococcus faecium and methicillin-resistant Staphylococcus aureus. The research indicated that modifications to the compound could enhance its activity significantly compared to traditional antibiotics like vancomycin .

Case Study 2: Material Modification

Research on the use of this compound in self-assembled monolayers demonstrated its potential for improving electronic device performance. The compound was dissolved in isopropanol to modify surface properties, leading to advancements in organic-on-inorganic integration technologies .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxythiophenol depends on its specific application. In general, the compound can interact with various molecular targets through its thiol group, which can form covalent bonds with proteins and other biomolecules. The fluorine and methoxy substituents can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    4-Methoxythiophenol: Lacks the fluorine substituent, resulting in different reactivity and properties.

    3-Fluorothiophenol: Lacks the methoxy group, affecting its chemical behavior and applications.

    4-Fluorothiophenol: Has the fluorine substituent at a different position, leading to variations in reactivity.

Uniqueness: 3-Fluoro-4-methoxythiophenol is unique due to the presence of both fluorine and methoxy groups on the thiophenol ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Biological Activity

3-Fluoro-4-methoxythiophenol (CAS No. 89818-27-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including antibacterial properties, applications in organic electronics, and insights from recent research findings.

  • Molecular Formula : C₇H₇FOS
  • Molecular Weight : 158.19 g/mol
  • Physical Form : Colorless or pale yellow liquid/solid
  • Storage Conditions : Inert atmosphere, room temperature

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. The compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship (SAR)

The biological activity of thiophenolic compounds often correlates with their structural modifications. A study explored various derivatives and found that certain modifications enhanced antibacterial efficacy. For instance:

CompoundMinimum Inhibitory Concentration (MIC) against MRSA (µg/mL)
This compound4
Other derivativesRanged from 0.5 to 64

The study indicated that modifications in the thiophenolic ring could lead to improved antibacterial properties, with some derivatives outperforming traditional antibiotics like vancomycin against specific pathogens .

The antibacterial mechanism of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane penetration .

Applications in Organic Electronics

Beyond its antibacterial properties, this compound is also utilized in organic electronics, particularly in the fabrication of organic thin-film transistors (OTFTs). It acts as a self-assembled monolayer (SAM) that enhances hole injection while suppressing electron leakage currents. This application underscores the compound's versatility beyond pharmacological uses.

Performance Metrics

In OTFT applications, devices utilizing this compound have demonstrated impressive performance characteristics:

MetricValue
Mobility1.98 cm²/V·s
Leakage Current101810^{-18} A/µm
ON/OFF Ratio>10¹⁰

These properties indicate that the compound not only serves as a functional material but also significantly improves device efficiency and stability .

Study 1: Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of various thiophenolic compounds included testing against a panel of clinical isolates. The results showed that this compound exhibited a notable MIC against MRSA and Enterococcus faecalis, suggesting its potential as a lead compound for new antibiotic development.

Study 2: Organic Electronics

In another study focused on organic electronics, researchers applied a solution of this compound to modify gold electrode surfaces in OTFTs. The resulting devices showcased reduced leakage currents and improved charge transport properties, validating the compound's role as an effective SAM in electronic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-methoxythiophenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves functionalization of a thiophenol precursor. Key steps include:

  • Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) or nucleophilic displacement of a nitro/chloro group with a fluoride source (e.g., KF in polar aprotic solvents) .
  • Protection/Deprotection : Methoxy groups are often introduced via O-methylation of phenolic intermediates using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃) .
  • Thiol Group Introduction : Reduction of disulfides or displacement reactions (e.g., using thiourea followed by hydrolysis).
    Critical Parameters :
  • Temperature control (<0°C for fluorination to minimize side reactions).
  • Purity of intermediates (≥95% by HPLC) to avoid competing pathways .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm for aryl-F) and ¹H NMR for methoxy (-OCH₃, δ ~3.8 ppm) and thiol (-SH, δ ~1.5 ppm with exchange broadening) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 159.03 (C₇H₇FOS) .
    • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (≥95%) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles due to thiol toxicity and potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
  • Storage : Under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation to disulfides .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The fluorine atom increases electrophilicity at the para-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Example: Pd(PPh₃)₄ catalysis in DMF/H₂O at 80°C .
  • Challenges : Competing deprotonation of the thiol group may require protecting groups (e.g., acetyl) prior to coupling .
  • Data Contradictions : Some studies report reduced yields due to steric hindrance from the methoxy group; optimization via ligand screening (e.g., XPhos) is recommended .

Q. What strategies resolve discrepancies in reported biological activity data for thiophenol derivatives like this compound?

Methodological Answer:

  • Reproducibility Checks :
    • Validate compound identity via ¹H/¹³C NMR and X-ray crystallography.
    • Standardize assay conditions (e.g., buffer pH, incubation time) to minimize variability .
  • Mechanistic Studies : Use isotopic labeling (e.g., ³⁵S) to track thiol reactivity in enzyme inhibition assays .

Q. How can computational modeling predict the stability and degradation pathways of this compound under oxidative conditions?

Methodological Answer:

  • DFT Calculations : Analyze bond dissociation energies (BDEs) to identify vulnerable sites (e.g., S-H bond BDE ~85 kcal/mol predicts rapid oxidation to disulfides) .
  • Degradation Pathways : Simulate reaction coordinates for oxidation (e.g., H₂O₂-mediated) using Gaussian or ORCA software. Compare with experimental LC-MS data .

Q. Key Research Challenges

  • Synthetic Scalability : Milligram-scale synthesis (e.g., 100 mg batches) is well-documented , but multi-gram yields require optimization of fluorination steps.
  • Stability : Thiol oxidation remains a critical issue; recommend using stabilizers like EDTA in aqueous buffers .

Properties

IUPAC Name

3-fluoro-4-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEUVLFLTXYXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374597
Record name 3-Fluoro-4-methoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89818-27-9
Record name 3-Fluoro-4-methoxythiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89818-27-9
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Fluoro-4-methoxythiophenol
3-Fluoro-4-methoxythiophenol
3-Fluoro-4-methoxythiophenol
3-Fluoro-4-methoxythiophenol
3-Fluoro-4-methoxythiophenol
3-Fluoro-4-methoxythiophenol

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